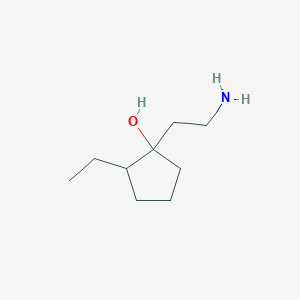
1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with an aminoethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylcyclopentanone with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the compound’s structure allows it to participate in various biochemical pathways, modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperazine: Similar in structure but contains a piperazine ring instead of a cyclopentane ring.
2-(2-Aminoethyl)cyclopentanol: Similar but with different substitution patterns on the cyclopentane ring.
1-(2-Aminoethyl)-2-methylcyclopentan-1-ol: Similar but with a methyl group instead of an ethyl group.
Uniqueness
1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-8-4-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3 |
InChI Key |
OTZFMDZJSCFMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
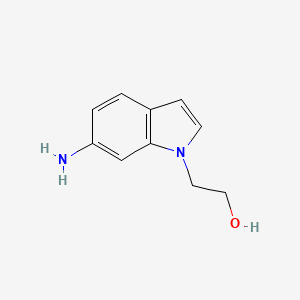
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
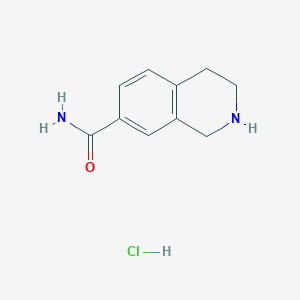
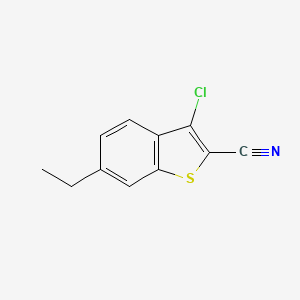


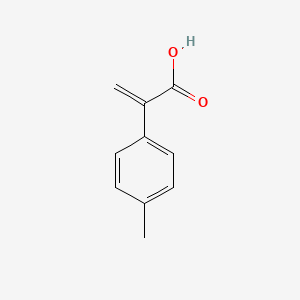
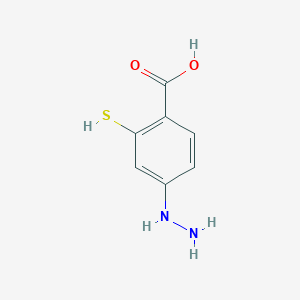
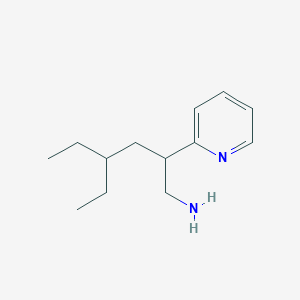

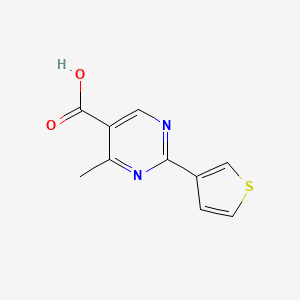

![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
